5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17(2)32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBVCWQAQKNISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H26N4O3
- Molecular Weight : 446.50 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis.
- DNA Intercalation : There is potential for intercalation into DNA or RNA, influencing gene expression and cellular function.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that similar pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed:
- Cytotoxicity : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin.
- Mechanisms of Action : Induction of apoptosis through caspase activation (caspase 3/7, caspase 9) was observed, alongside modulation of pro-apoptotic and anti-apoptotic factors such as p53 and NF-kB .
Antiviral Activity
Research into structurally related compounds has highlighted their potential antiviral properties against various human rhinovirus serotypes. The mean minimum inhibitory concentrations (MICs) were found to be as low as 0.40 µM for certain derivatives, indicating strong antiviral activity .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazolo derivatives, it was found that the compound significantly inhibited cell proliferation in breast cancer lines. The MTT assay results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.
Study 2: Enzyme Targeting
Another study focused on the enzyme inhibition profile of similar compounds. It was demonstrated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Assessed Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Pyrazolo Derivative | <10 | Apoptosis induction via caspase activation |
| Antiviral | Related Compound | 0.40 | Inhibition of viral replication |
| Enzyme Inhibition | Similar Compounds | N/A | Inhibition of metabolic enzymes |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s isopropoxyphenyl group introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or fluorine. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
- Scaffold Saturation: Dihydro derivatives (e.g., ) show conformational constraints (e.g., boat-shaped rings in ), which may enhance receptor binding specificity.
- Synthetic Routes : Microwave-assisted methods () improve yield and efficiency compared to traditional reflux methods ().
Preparation Methods
Cyclization of Pyrazole-3-carboxamides
The core structure is synthesized via a one-pot, three-step protocol adapted from pyrazole-3-carboxylic acid derivatives:
- Amide Formation : Reaction of pyrazole-3-carboxylic acid with benzylamine in the presence of EDCl/HOBt yields the corresponding amide.
- Oxidative Cyclization : Treatment with POCl₃ promotes intramolecular cyclization to form the pyrazine ring.
- Aromatization : Oxidation using DDQ generates the fully conjugated pyrazolo[1,5-a]pyrazin-4(5H)-one system.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EDCl/HOBt, DMF, rt | 85 |
| 2 | POCl₃, 80°C | 72 |
| 3 | DDQ, CH₂Cl₂, reflux | 68 |
Preparation of the 2-(4-Isopropoxyphenyl)-5-methyloxazole Moiety
Robinson-Gabriel Synthesis
The oxazole ring is constructed via cyclodehydration of an acylated β-amino ketone:
- Amination : 4-Isopropoxyphenylacetonitrile is treated with NH₃/MeOH to form the β-amino nitrile.
- Acylation : Reaction with acetyl chloride yields N-acetyl-β-amino nitrile.
- Cyclodehydration : POCl₃-mediated dehydration generates the 5-methyloxazole.
Reaction Profile :
| Intermediate | Conditions | Purity (%) |
|---|---|---|
| β-Amino nitrile | NH₃/MeOH, 50°C | 91 |
| N-Acetyl derivative | AcCl, pyridine, 0°C | 88 |
| Oxazole product | POCl₃, 100°C | 76 |
Functionalization with Isopropoxy Group
The 4-isopropoxyphenyl substituent is introduced via nucleophilic aromatic substitution:
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 84 |
| Cs₂CO₃ | DMF | 120 | 79 |
Coupling of Oxazole and Pyrazine Moieties
Mitsunobu Reaction
The methylene linker is established via Mitsunobu coupling between the oxazole’s hydroxymethyl group and the pyrazine core’s nitrogen:
- DIAD/PPh₃ in THF at 0°C to rt.
Comparative Efficiency :
| Coupling Method | Reaction Time (h) | Yield (%) |
|---|---|---|
| Mitsunobu | 12 | 65 |
| SN2 Alkylation | 24 | 42 |
Reductive Amination Alternative
An alternative route involves reductive amination of an aldehyde intermediate:
- Oxidation of the oxazole’s hydroxymethyl group to aldehyde using MnO₂.
- Condensation with the pyrazine core’s amine followed by NaBH₃CN reduction.
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂ | 73 |
| Reductive Amination | NaBH₃CN, MeOH | 58 |
Optimization and Scale-Up Considerations
Purification Challenges
Green Chemistry Approaches
- Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazine core and orthogonal orientation of the oxazole substituent.
Q & A
Q. What are the key steps and challenges in synthesizing 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis involves multi-step reactions, including:
- Formation of oxazole and pyrazole intermediates via condensation reactions (e.g., using substituted phenylhydrazines and oxazolines).
- Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura cross-coupling) to attach the isopropoxyphenyl and phenyl groups.
- Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield and minimize side products. For example, oxazole ring formation requires anhydrous conditions and catalysts like BF₃·Et₂O .
Q. How can researchers confirm the identity and purity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D methods) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~450–460 g/mol).
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>98% for pharmacological studies).
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .
Q. What strategies are recommended to improve solubility and stability for in vitro assays?
- Solubility : Test co-solvents (e.g., DMSO, PEG-400) or prepare water-soluble prodrugs (e.g., phosphate esters).
- Stability : Conduct pH-dependent degradation studies (pH 1–10) and identify degradation products via LC-MS. Adjust storage conditions (e.g., inert atmosphere, −20°C) based on results .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematically modify substituents (e.g., isopropoxy → ethoxy, methyl → trifluoromethyl) and test activity against target proteins (e.g., kinases, GPCRs).
- Use molecular docking to predict binding modes and prioritize analogs.
- Validate top candidates in cellular assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Perform orthogonal assays (e.g., SPR for binding kinetics, CRISPR-mediated gene knockout for target validation).
- Compare results across multiple cell lines or animal models to rule out context-dependent effects.
- Use proteomics or transcriptomics to identify off-target pathways .
Q. What experimental approaches are suitable for translating in vitro findings to in vivo models?
- Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution in rodents.
- Toxicity : Conduct acute and subchronic toxicity studies (e.g., liver/kidney function tests).
- Efficacy : Use xenograft models for oncology applications or LPS-induced inflammation models for immunomodulatory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
